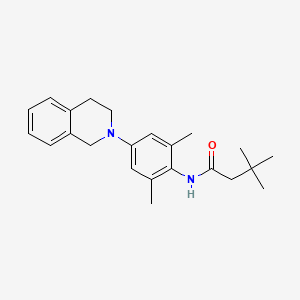
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)-2,6-dimethylphenyl)-3,3-dimethylbutanamide
Cat. No. B8293579
M. Wt: 350.5 g/mol
InChI Key: AMEVBSOCKOSCAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08293911B2
Procedure details


Bis(dibenzylidineacetone)palladium (2 mg, 0.0035 mmol) and (2′-dicyclohexyl phosphanyl-biphenyl-2-yl)-dimethylamine (3.3 mg, 0.0084 mmol) were added to dry toluene (10 mL purged with argon) and stirred for 15 minutes under argon. Potassium tert-butoxide (150 mg, 1.34 mmol), 1,2,3,4-tetrahydroisoquinoline (107 mg, 0.8 mmol) and N-(4-bromo-2,6-dimethyl-phenyl)-3,3-dimethyl-butanamide (200 mg, 0.67 mmol) were then added, and the reaction mixture was stirred at 90° C. overnight. The reaction mixture was then cooled to room temperature, concentrated, and purified by thin layer chromatography (dichloromethane:methanol 5%) to afford the title compound as a solid. (113.20 mg, 50%).
[Compound]
Name
Bis(dibenzylidineacetone)palladium
Quantity
2 mg
Type
reactant
Reaction Step One

[Compound]
Name
(2′-dicyclohexyl phosphanyl-biphenyl-2-yl)-dimethylamine
Quantity
3.3 mg
Type
reactant
Reaction Step One




Quantity
200 mg
Type
reactant
Reaction Step Two

Name
Identifiers


|
REACTION_CXSMILES
|
CC(C)([O-])C.[K+].[CH2:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH2:10][CH2:9][NH:8]1.Br[C:18]1[CH:23]=[C:22]([CH3:24])[C:21]([NH:25][C:26](=[O:32])[CH2:27][C:28]([CH3:31])([CH3:30])[CH3:29])=[C:20]([CH3:33])[CH:19]=1>C1(C)C=CC=CC=1>[CH2:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH2:10][CH2:9][N:8]1[C:18]1[CH:23]=[C:22]([CH3:24])[C:21]([NH:25][C:26](=[O:32])[CH2:27][C:28]([CH3:29])([CH3:30])[CH3:31])=[C:20]([CH3:33])[CH:19]=1 |f:0.1|
|
Inputs


Step One
[Compound]
|
Name
|
Bis(dibenzylidineacetone)palladium
|
|
Quantity
|
2 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
(2′-dicyclohexyl phosphanyl-biphenyl-2-yl)-dimethylamine
|
|
Quantity
|
3.3 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
150 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
107 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1NCCC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
200 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C(=C1)C)NC(CC(C)(C)C)=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 15 minutes under argon
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred at 90° C. overnight
|
|
Duration
|
8 (± 8) h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by thin layer chromatography (dichloromethane:methanol 5%)
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1N(CCC2=CC=CC=C12)C1=CC(=C(C(=C1)C)NC(CC(C)(C)C)=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
